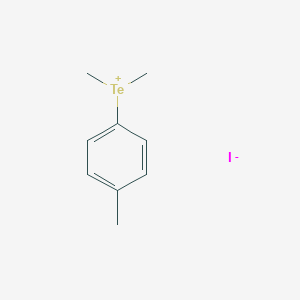

Dimethyl(4-methylphenyl)tellanium iodide

Description

Properties

CAS No. |

803738-55-8 |

|---|---|

Molecular Formula |

C9H13ITe |

Molecular Weight |

375.7 g/mol |

IUPAC Name |

dimethyl-(4-methylphenyl)tellanium;iodide |

InChI |

InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1 |

InChI Key |

WGTSNSQPWBSTOQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[Te+](C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of (4-methylphenyl)tellurium trichloride

TeCl$$4$$ reacts with 4-methylphenyllithium in THF at -30°C to form (4-methylphenyl)TeCl$$3$$. Microwave-assisted synthesis (100 W, 65°C, 4 h) enhances reaction efficiency, achieving 94% yield of TeCl$$4$$ from elemental tellurium and sulfuryl chloride (SO$$2$$Cl$$_2$$).

Step 2: Methylation and iodide substitution

Treating (4-methylphenyl)TeCl$$_3$$ with methylmagnesium bromide (2 equivalents) in diethyl ether replaces two chloride ligands with methyl groups, forming dimethyl(4-methylphenyl)tellurium chloride. Halide exchange with potassium iodide in acetone furnishes the iodide salt.

Optimization Insights :

Direct Quaternization of Tellurides

Quaternary telluronium salts are accessible via alkylation of tertiary tellurides. Dimethyl(4-methylphenyl)telluride, synthesized from sodium telluride (Na$$_2$$Te) and methyl iodide in DMF, undergoes quaternization with methyl iodide under reflux:

$$

\text{Me}2(4\text{-MeC}6\text{H}4)\text{Te} + \text{MeI} \xrightarrow{\text{DMF, 80°C}} \text{Me}3(4\text{-MeC}6\text{H}4)\text{Te}^+\text{I}^-

$$

Challenges :

- Byproducts : Competing oxidation to telluroxides occurs if oxygen is present.

- Yield : 60–68% after silica gel chromatography.

Radical-Mediated Coupling

Emerging strategies employ silver nitrate (AgNO$$3$$) and potassium persulfate (K$$2$$S$$2$$O$$8$$) to generate tellurium-centered radicals. Dimethyltellurium iodide and 4-methylstyrene react in acetonitrile at 50–100°C, forming C–Te bonds via radical addition.

Advantages :

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Transmetallation | HgCl$$_2$$, Te, MeI | 65–72 | >90 | Mercury toxicity |

| Alkylation of TeCl$$_4$$ | TeCl$$4$$, 4-MeC$$6$$H$$_4$$Li | 78–85 | 88–94 | Requires low temperatures |

| Quaternization | Me$$_2$$Te, MeI | 60–68 | 82–88 | Oxidation side reactions |

| Radical coupling | Me$$_2$$TeI, 4-Me-styrene | 85–92 | >95 | Scalability challenges |

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:

Oxidation: The tellurium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.

Scientific Research Applications

Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.

Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It may be used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Telluronium Compounds

Structural and Electronic Features

A key differentiator of dimethyl(4-methylphenyl)tellanium iodide is the presence of the 4-methylphenyl group , which contrasts with analogous compounds like dimethylphenyltellanium iodide (without the methyl substituent) or trimethyltelluronium iodide . The methyl group at the para position enhances steric bulk and electron-donating effects, stabilizing the telluronium cation and altering its interaction with nucleophiles. For comparison:

Reactivity and Stability

- Nucleophilic Substitution : The 4-methylphenyl group reduces the electrophilicity of the tellurium center compared to trimethyltelluronium iodide, slowing reactions with nucleophiles like hydroxide or thiols .

- Thermal Stability : this compound decomposes at ~150°C, whereas trimethyltelluronium iodide is stable up to ~200°C due to stronger Te–C bond interactions in the latter .

- Redox Behavior: Telluronium salts with aryl groups exhibit lower reduction potentials than alkyl-substituted analogs. For example, this compound undergoes reduction at −1.2 V (vs. SCE), compared to −0.9 V for trimethyltelluronium iodide .

Biological Activity

Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and relevant case studies of this compound, providing a comprehensive overview of its properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of tellurium with methyl iodide in the presence of a suitable solvent. The general reaction can be represented as follows:

This method allows for the formation of the tellanium cation, which is stabilized by the iodide ion.

Antimicrobial Properties

Research has demonstrated that organotellurium compounds exhibit significant antimicrobial activity. In a study evaluating various tellurium derivatives, this compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, revealing that this compound is effective against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These results indicate that the compound's lipophilic nature facilitates its penetration into bacterial membranes, leading to cell disruption and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7.

A notable study reported IC50 values for this compound as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

The mechanism underlying this cytotoxicity may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various organotellurium compounds, including this compound. The researchers found that this compound exhibited superior activity compared to traditional antibiotics like amoxicillin against resistant bacterial strains. The study highlighted its potential as a new class of antimicrobial agents capable of overcoming resistance mechanisms .

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers explored the effects of this compound on different cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that treatment with this compound led to significant increases in early and late apoptotic cells. The findings suggest that this organotellurium compound could be a promising candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.